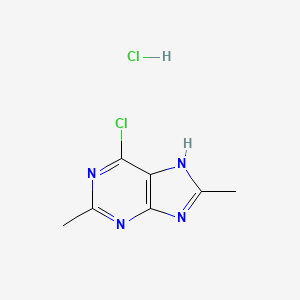

6-Chloro-2,8-dimethyl-7H-purine;hydrochloride

Description

Properties

IUPAC Name |

6-chloro-2,8-dimethyl-7H-purine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4.ClH/c1-3-9-5-6(8)10-4(2)12-7(5)11-3;/h1-2H3,(H,9,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWSWTINCAQHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=NC(=N2)C)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,8-dimethyl-7H-purine;hydrochloride typically involves the chlorination of 2,8-dimethyl-7H-purine. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective chlorination at the 6-position of the purine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,8-dimethyl-7H-purine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Products: Various substituted purine derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the purine ring.

Reduction Products: Reduced forms of the purine ring.

Scientific Research Applications

6-Chloro-2,8-dimethyl-7H-purine;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

Biology: Studied for its potential effects on cellular processes and as a probe for understanding purine metabolism.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-2,8-dimethyl-7H-purine;hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

6-Chloropurine: A closely related compound with similar chemical properties but lacking the additional methyl groups.

2,6-Dichloropurine: Another derivative with two chlorine atoms, offering different reactivity and applications.

8-Chloropurine: Similar structure with the chlorine atom at a different position, leading to different chemical behavior.

Uniqueness

6-Chloro-2,8-dimethyl-7H-purine;hydrochloride is unique due to the presence of both chlorine and methyl groups, which confer specific chemical reactivity and biological activity

Biological Activity

6-Chloro-2,8-dimethyl-7H-purine;hydrochloride is a purine derivative with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by chlorine and methyl substituents on the purine ring, influences its interaction with various biological targets, including enzymes involved in nucleic acid metabolism. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Chemical Formula : C_8H_9ClN_4

- Molecular Weight : 184.62 g/mol

- CAS Registry Number : 98550-74-4

The primary mechanism of action for this compound involves its ability to inhibit enzymes critical for nucleotide synthesis. This inhibition can disrupt cellular processes essential for the proliferation of both normal and cancerous cells. The compound has been shown to interact specifically with purine nucleoside phosphorylase (PNP), an enzyme implicated in T-cell malignancies and certain bacterial infections .

Antiviral and Anticancer Properties

Research indicates that this compound exhibits significant antiviral and anticancer activities. For instance:

- Antiviral Activity : The compound has been studied for its potential to inhibit viral replication by targeting viral polymerases.

- Anticancer Activity : It has shown promise in inhibiting the growth of various cancer cell lines, including T-cell lymphoblastic leukemia cells .

Case Studies

- Inhibition of T-cell Malignancies : A study demonstrated that derivatives of 6-Chloro-2,8-dimethyl-7H-purine showed IC50 values as low as 19 nM against human PNP, highlighting their potential for treating T-cell malignancies .

- Cytotoxicity Assessment : In vitro studies revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window .

Table 1: Biological Activity Summary

Applications in Research

The compound serves as a valuable tool in various research applications:

- Chemical Synthesis : It is utilized as a building block for synthesizing more complex purine derivatives.

- Biological Probes : Researchers employ it to investigate purine metabolism and related cellular pathways.

- Therapeutic Development : Ongoing studies aim to develop new therapeutic agents based on its structure for treating cancers and viral infections .

Q & A

Basic Research Questions

Q. What are the key structural features of 6-Chloro-2,8-dimethyl-7H-purine; hydrochloride, and how do they influence its reactivity and bioactivity?

- Methodological Answer : The compound features a fused purine core (imidazole + pyrimidine rings) with a chlorine atom at position 6, methyl groups at positions 2 and 8, and a hydrochloride salt. The dihedral angles between substituents and the purine plane critically affect its interactions with biological targets, such as enzymes or receptors. For example, the steric and electronic effects of the chloro group modulate nucleophilic substitution reactivity, while methyl groups influence lipophilicity. Structural confirmation requires X-ray crystallography or computational modeling .

Q. What synthetic routes are commonly used to prepare 6-Chloro-2,8-dimethyl-7H-purine; hydrochloride, and what are their yields?

- Methodological Answer : Synthesis typically involves multi-step halogenation and alkylation reactions. A notable method replaces a mercapto group (-SH) with chlorine using Cl₂ in methanol/HCl (yield: 77–97%), as conventional routes often fail. Critical parameters include reaction time, temperature, and stoichiometry of HCl. Purification via recrystallization or chromatography ensures high purity (>98%). Contradictions in yields arise from variations in solvent polarity and catalyst use .

Q. How can researchers characterize the purity and stability of this compound under experimental conditions?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. For salt form confirmation, conduct elemental analysis (Cl⁻ quantification) and differential scanning calorimetry (DSC) to verify hydrochloride stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for 6-Chloro-2,8-dimethyl-7H-purine; hydrochloride?

- Methodological Answer : Discrepancies often stem from side reactions (e.g., over-alkylation or dehalogenation). Systematic optimization using design-of-experiments (DoE) is recommended: vary HCl concentration (1–3 M), solvent (methanol vs. ethanol), and reaction time (12–48 hrs). Monitor intermediates via TLC and quantify yields gravimetrically. Evidence suggests methanol/HCl saturated with Cl₂ minimizes byproducts .

Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in receptor binding assays?

- Methodological Answer : Design analogues with substituent modifications (e.g., replacing Cl with F or methyl with ethyl). Use molecular docking (AutoDock Vina) to predict binding affinity to targets like 5-HT2C receptors. Validate via competitive radioligand assays (e.g., [³H]-mesulergine displacement). Note: Methyl groups at positions 2/8 enhance hydrophobic interactions, while the chloro group stabilizes π-stacking .

Q. How can spectral data (e.g., FT-IR, NMR) resolve ambiguities in the compound’s tautomeric forms?

- Methodological Answer : The 7H-purine tautomer dominates in DMSO-d₆, confirmed by ¹H NMR (singlet for N7-H at δ 12.5 ppm). FT-IR bands at 1650 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl) distinguish it from 9H-tautomers. For ambiguous cases, use 2D NOESY to detect spatial proximity between N7-H and methyl groups .

Q. What experimental approaches are suitable for analyzing its pharmacokinetic properties in preclinical models?

- Methodological Answer : Administer the compound intravenously/orally in rodents and collect plasma at timed intervals. Quantify via LC-MS/MS (MRM transition: m/z 199 → 154 for the free base). Calculate parameters (t₁/₂, Cmax, AUC) using non-compartmental analysis (Phoenix WinNonlin). Note: Hydrochloride salts improve aqueous solubility but may alter tissue distribution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer : Variability often arises from assay conditions (e.g., cell line specificity, serum concentration). Replicate experiments using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity, 10% FBS). Perform meta-analysis of IC50 values with ANOVA to identify outliers. Cross-validate via orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.